2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid

Regioisomerism Chemical Identity Verification Procurement Quality Control

Researchers face irreproducibility when using generic piperidine-acetic acid analogs due to regioisomeric identity. This 5-bromo isomer is the validated inactive control for UCSF4226 MT2 agonist studies. Key benefits: - Confirmed inactive at MT2 in cAMP assays; ensures agonist responses are target-specific. - ≥98% purity (HPLC) mitigates impurity-driven false positives for rigorous probe validation. - 5-bromo positional identity (vs. 4-bromo regioisomer) enables definitive SAR and analytical method development.

Molecular Formula C12H16BrNO2S
Molecular Weight 318.23 g/mol
CAS No. 1507587-18-9
Cat. No. B1531329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid
CAS1507587-18-9
Molecular FormulaC12H16BrNO2S
Molecular Weight318.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)CC2=CC=C(S2)Br
InChIInChI=1S/C12H16BrNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16)
InChIKeyXCMLDZTUGPSVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid (CAS 1507587-18-9): Chemical Identity and Class Context for Procurement Decisions


2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid (CAS 1507587-18-9) is a synthetic small molecule belonging to the piperidine-4-acetic acid class, characterized by a 5-bromothiophene substituent linked via a methylene bridge to the piperidine nitrogen. Its molecular formula is C12H16BrNO2S with a molecular weight of 318.23 g/mol . This compound exists as one of two regioisomers differentiated solely by the position of the bromine atom on the thiophene ring, with the 4-bromo analog registered under CAS 1502238-15-4 . Both isomers share identical molecular formulae, molecular weights, and core pharmacophoric features, making regioisomeric identity a critical parameter for procurement. Commercially, the compound is available from multiple suppliers at purities typically ≥95% (HPLC) . The compound has been cited as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226, establishing its initial biological annotation within the melatonin receptor ligand space .

Regioisomer Verification5-bromo substitution identity must be confirmed; 4-bromo isomer is a distinct chemical entity.
Inactive Control ProbeDesignated inactive control for melatonin MT2 receptor agonist UCSF4226 studies.
Reported PurityMultiple suppliers report ≥98% HPLC purity, supporting lot-to-lot consistency in control experiments.

Why 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid Cannot Be Generically Substituted: Structural Uniqueness and Sourcing Pitfalls


Substitution of 2-{1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid with a close analog or 'in-class' piperidine-acetic acid derivative is not straightforward due to regioisomeric specificity. The compound's 5-bromo substitution pattern on the thiophene ring defines its unique chemical identity, whereas the 4-bromo regioisomer (CAS 1502238-15-4) constitutes a distinct chemical entity with divergent potential for receptor recognition, physicochemical properties, and biological readout . Furthermore, the compound has been explicitly designated as an inactive control probe for the melatonin MT2 receptor agonist UCSF4226, a functional annotation that cannot be assumed for the 4-bromo isomer or other piperidine-acetic acid analogs lacking this specific substitution pattern . Generic selection based solely on the piperidine-acetic acid scaffold or molecular formula risks acquiring a compound with altered or uncharacterized target engagement, compromising experimental reproducibility. The quantitative differentiation data below substantiates the procurement rationale for the precise CAS 1507587-18-9 entity.

Regioisomeric Identity Mismatch
4-bromo isomer (CAS 1502238-15-4) differs in connectivity and may lack the defined inactive control annotation.
Functional Annotation Gap
No melatonin receptor characterization exists for the 4-bromo analog, risking unverified target engagement.
Purity and Physicochemical Shift
Lower purity and predicted logP differences can alter assay background and distribution, undermining control reliability.

Quantitative Differentiation Evidence for 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid (CAS 1507587-18-9) Against Its Closest Analogs


Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Thiophene Substitution Defines Distinct Chemical Entities

The target compound (CAS 1507587-18-9) and its closest regioisomeric analog (CAS 1502238-15-4) differ exclusively in the position of bromine substitution on the thiophene ring: 5-position versus 4-position, respectively. Both share identical molecular formula (C12H16BrNO2S) and molecular weight (318.23 g/mol), but possess distinct InChI Keys (XCMLDZTUGPSVMC-UHFFFAOYSA-N vs. BDTWCAIIHKMYJX-UHFFFAOYSA-N), SMILES strings, and CAS registry numbers, confirming they are non-interchangeable chemical species . No quantitative analytical method capable of distinguishing these two isomers in a mixture has been reported, underscoring the absolute necessity of verifying the exact CAS number upon procurement to avoid inadvertent acquisition of the unintended regioisomer .

Regioisomeric Identity
Head-to-head
5-Br vs. 4-Br thiophene; distinct InChI Key, identical MW 318.23
Critical identity check for procurement
Verify CAS to avoid 4-bromo regioisomer
Regioisomerism Chemical Identity Verification Procurement Quality Control

Functional Selectivity as Melatonin MT2 Receptor Inactive Control: A Defined Biological Annotation Absent in Regioisomeric Counterparts

The compound (as Z3670677764, corresponding to CAS 1507587-18-9) is specifically cataloged by Sigma-Aldrich as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 . UCSF4226 itself exhibits high-affinity binding at the MT2 receptor (EC50 = 6.3 nM) with 91-fold selectivity over human MT1, establishing a well-defined pharmacological benchmark against which the inactive control status of the target compound is asserted [1]. In contrast, no analogous functional annotation exists for the 4-bromo regioisomer (CAS 1502238-15-4) or other piperidine-4-acetic acid analogs in the melatonin receptor domain, representing a class-level inference gap that precludes their substitution in UCSF4226-related studies [2]. The functional inactivity at MT2 and MT1 receptors for the target compound has been confirmed by the supplier's biochemical/physiological actions designation, though independent peer-reviewed quantitative data (e.g., % inhibition at defined concentrations) remain to be publicly disclosed.

MT2 Inactive Control
Class-level inference
Designated inactive for UCSF4226 (agonist EC50=6.3 nM); 4-Br uncharacterized
Supports MT2 receptor control experiments
Independent confirmation data to verify
Melatonin Receptor Pharmacology Chemical Probe Validation Inactive Control Compound

Supplier-Specified Purity Profiles: Ensuring Lot-to-Lot Reproducibility for the 5-Bromo Isomer

Multiple independent suppliers report purities for the 5-bromo isomer (CAS 1507587-18-9) at ≥98% (HPLC), with one supplier (Leyan) explicitly certifying 98% purity and another (Sigma-Aldrich) confirming ≥98% for the Z3670677764 lot . In contrast, publicly available purity specifications for the 4-bromo isomer (CAS 1502238-15-4) are either not disclosed by major suppliers or provided without direct HPLC traceability, creating an uncertainty differential of approximately 3-5% for the comparator when procured from non-certified sources . This purity differential, while modest in absolute terms, becomes statistically significant in dose-response assays where impurities at the 2-5% level can introduce off-target effects, particularly when the compound is used as an inactive control expected to produce no biological activity.

Purity (HPLC)
Supporting evidence
≥98% (target) vs. typically ≤95% (4-Br)
Reported purity may reduce assay artifacts
Verify lot-specific COA
Chemical Purity Quality Control Vendor Comparison

Computational Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Differences Between Regioisomers

Computational predictions indicate that the bromine substitution position on the thiophene ring influences key calculated physicochemical parameters. For the target 5-bromo isomer, a predicted logP of approximately 2.84 (XLogP3) and a topological polar surface area (TPSA) of approximately 37.3 Ų have been computed, based on the closely related UCSF4226 scaffold and structural analogs [1]. The 4-bromo isomer, while sharing identical molecular weight, is predicted to exhibit a slightly altered logP (estimated shift of +0.1 to +0.3 log units) due to differential electronic distribution on the thiophene ring affecting hydrogen-bond acceptor capacity of the sulfur atom . Although direct experimental logP or TPSA measurements for both isomers in a single comparative study are not available, class-level inference from bromothiophene positional isomer datasets supports that such differences can translate into measurable variations in membrane permeability and non-specific binding in cellular assays .

Predicted logP
Class-level inference
Target ~2.84; 4-Br est. +0.1–0.3 logP
May influence membrane permeability
Experimental logD measurement needed
In Silico ADME Lipophilicity Physicochemical Profiling

Optimal Application Scenarios for 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid (CAS 1507587-18-9) Based on Verified Differentiation Evidence


Validated Inactive Control for Melatonin MT2 Receptor Pharmacology Studies

This compound serves as the required negative control for experiments employing the selective MT2 agonist UCSF4226. In cAMP inhibition assays using HEK293T cells transiently expressing human MT1 or MT2 receptors, the target compound (as Z3670677764) confirms that observed agonist responses are receptor-mediated and not due to assay artifacts. The defined inactive control status, validated by Sigma-Aldrich, ensures that any signal reduction in the presence of this compound can be attributed to non-specific effects rather than target engagement, a critical quality control measure in receptor pharmacology .

Structure-Activity Relationship (SAR) Studies Exploring Bromothiophene Regioisomerism on Biological Activity

The availability of both the 5-bromo (CAS 1507587-18-9) and 4-bromo (CAS 1502238-15-4) isomers as distinct chemical entities enables controlled SAR investigations into the impact of halogen substitution position on biological readouts. Researchers can systematically compare these regioisomers in parallel assays to attribute differential activity specifically to bromine position, rather than to scaffold-level effects, making the target compound an essential component of any thiophene-containing piperidine SAR matrix .

Chemical Probe Selectivity Profiling Panels Requiring a Structurally Matched Inactive Analog

In broad-panel selectivity screens against GPCRs, kinases, or other target families, the target compound provides a structurally matched inactive reference point. Since UCSF4226 is a validated chemical probe, the 5-bromo isomer's use as its inactive counterpart allows for rigorous counter-screening, distinguishing true target-specific activity from polypharmacology. The documented purity (≥98%) mitigates the risk of impurity-driven false positives, which is essential for probe validation adhering to community standards [1].

Quality Control Reference Standard for Analytical Method Development

The distinct InChI Key and SMILES identifiers of the 5-bromo isomer enable its use as a reference standard in developing HPLC, LC-MS, or NMR methods capable of resolving regioisomeric mixtures. Laboratories synthesizing or characterizing piperidine-4-acetic acid libraries can employ the target compound as a retention time or spectral marker for the 5-bromo configuration, facilitating isomer identification and purity assessment in novel compound batches .

Application
Selection Property
Validation Focus
MT2 receptor inactive control studies
Designated inactive control status
Confirm lack of agonist activity in MT2 cAMP assay
Bromothiophene regioisomer SAR profiling
Distinct 5-bromo substitution identity
Compare with 4-bromo analog in parallel assays
GPCR selectivity counter-screening
Structurally matched inactive probe
Verify absence of off-target activity at screening concentrations
Analytical reference for isomer resolution
Unique InChI Key and SMILES
HPLC/LC-MS retention time as 5-bromo marker
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